Tellurium-125

NMR spectroscopy organometallic chemistry solid-state NMR

Isotopically enriched Tellurium-125 (≥98%) is a mandatory analytical material for high-resolution 125Te NMR and Mössbauer spectroscopy. Natural-abundance tellurium (~7% 125Te) fails to deliver sufficient signal for meaningful structural analysis. Enriched 125Te enables direct quantification of Te coordination environments in phase-change memory and thermoelectric materials, determination of isomer shift and quadrupole splitting in catalysts, and studies of short-range order in amorphous chalcogenide glasses. Also serves as a non-radioactive isotopic tracer. We supply guaranteed ≥98% enrichment for academic and industrial spectroscopy laboratories.

Molecular Formula Te
Molecular Weight 124.90443 g/mol
CAS No. 14390-73-9
Cat. No. B080016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTellurium-125
CAS14390-73-9
Synonyms125Te isotope
Te-125 isotope
Tellurium-125
Molecular FormulaTe
Molecular Weight124.90443 g/mol
Structural Identifiers
SMILES[Te]
InChIInChI=1S/Te/i1-3
InChIKeyPORWMNRCUJJQNO-OIOBTWANSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tellurium-125 (CAS 14390-73-9): Procurement-Focused Technical Profile for Scientific Applications


Tellurium-125 is a stable, non-radioactive isotope of tellurium (atomic mass 124.9044 Da) with a nuclear spin of 1/2 and a natural abundance of approximately 7.07% [1]. This isotope is specifically valued for its nuclear magnetic resonance (NMR) and Mössbauer spectroscopy capabilities, and is available in isotopically enriched forms (typically ≥98% or ≥99% enrichment) from specialized suppliers [2]. Its procurement is essential for research requiring atomic-level structural analysis in chalcogenide materials, organometallic chemistry, and solid-state physics.

Why Isotopically Enriched Tellurium-125 Cannot Be Substituted with Natural Abundance Tellurium


Substituting natural abundance tellurium for isotopically enriched Tellurium-125 is analytically invalid and scientifically unproductive. The critical applications of this isotope—specifically 125Te NMR and Mössbauer spectroscopy—rely on its unique nuclear properties. Using natural tellurium (containing only ~7% 125Te [1]) results in a dramatic loss of signal intensity, preventing the acquisition of meaningful data within feasible experimental timeframes. The inherent low receptivity of 125Te even at natural abundance necessitates high isotopic enrichment to achieve the necessary sensitivity for detailed structural studies, particularly in solid-state materials [2]. The presence of other tellurium isotopes with different nuclear spins (e.g., 123Te) or zero spin (e.g., 128Te, 130Te) would further dilute the signal and complicate spectral interpretation [1]. Therefore, isotopically enriched 125Te is a non-negotiable, application-specific material.

Quantitative Differentiation of Tellurium-125: Evidence for Selection Over Alternative Isotopes and Analogs


Enhanced NMR Sensitivity: 125Te vs. 123Te as the Preferred Tellurium Nucleus

For nuclear magnetic resonance (NMR) studies on tellurium compounds, the 125Te isotope is unequivocally preferred over its other NMR-active counterpart, 123Te. This preference is quantified by its significantly higher receptivity and sensitivity [1][2]. The combination of a ~7.99× higher natural abundance (7.07% vs 0.89% [3]) and a more favorable magnetogyric ratio (-8.5108×10^7 vs -7.0591×10^7 rad·T^-1·s^-1 [3]) results in a relative receptivity that is approximately 8 times greater for 125Te [1]. This translates directly to shorter data collection times and superior signal-to-noise ratios, making it the 'nucleus of choice' [2].

NMR spectroscopy organometallic chemistry solid-state NMR

Analytical Sensitivity: Superior 125Te NMR Receptivity vs. 77Se NMR in Chalcogenide Studies

In studies of chalcogenide materials, 125Te NMR provides a distinct advantage in sensitivity over 77Se NMR, its neighboring chalcogen analog. While 77Se NMR is a valuable technique, its relative receptivity is lower than that of 125Te [1]. This difference is a key factor for researchers selecting between selenium- and tellurium-based materials or designing experiments to probe both nuclei [2]. The higher receptivity of 125Te allows for more efficient data acquisition, which is particularly beneficial in solid-state NMR where long relaxation times are common.

solid-state NMR chalcogenides material science spectroscopy

Mössbauer Spectroscopy: Unique 125Te Isomer Shift and Quadrupole Splitting for Chemical Bonding Analysis

The 125Te isotope is a key Mössbauer-active nucleus, providing unique information on chemical bonding and electronic structure in tellurium-containing compounds [1]. The 35.6 keV Mössbauer transition in 125Te yields well-defined parameters such as the isomer shift (δ) and quadrupole splitting (ΔEQ), which are directly sensitive to the s-electron density and electric field gradient at the nucleus [1]. These parameters offer insights into oxidation state and bond ionicity that are not directly accessible via NMR or other techniques [2].

Mössbauer spectroscopy solid-state physics chemical bonding electronic structure

Material Science: 125Te NMR Chemical Shift Sensitivity to Coordination Environment in Phase-Change Materials

In the technologically important Ge-As-Sb-Te (GST) phase-change materials, 125Te NMR provides a quantitative means to differentiate tellurium coordination environments, a key structural parameter that dictates material performance [1]. The average 125Te NMR chemical shifts have been empirically correlated with coordination number, allowing researchers to distinguish between 2-, 3-, and 6-coordinated Te atoms in both crystalline and glassy states [1].

phase-change materials amorphous materials coordination chemistry solid-state NMR

Validated Application Scenarios for Procurement of Enriched Tellurium-125


Solid-State NMR Characterization of Advanced Telluride Materials

For researchers developing phase-change memory (e.g., Ge-Sb-Te alloys) or thermoelectric materials, isotopically enriched Tellurium-125 is essential. It enables the acquisition of high-resolution solid-state NMR spectra, allowing direct quantification of tellurium coordination environments (2-, 3-, 6-fold) based on established chemical shift ranges [1]. This structural insight is critical for understanding and optimizing material properties such as crystallization kinetics and electronic transport.

Mössbauer Spectroscopic Analysis of Tellurium Oxidation States and Bonding

Laboratories equipped with Mössbauer spectroscopy facilities require enriched 125Te to perform quantitative analysis of chemical bonding in tellurium compounds. The technique provides unique parameters—isomer shift (δ) and quadrupole splitting (ΔEQ)—that directly report on s-electron density and electric field gradients at the 125Te nucleus [2]. This is particularly valuable for studying tellurium in unusual oxidation states or in complex materials like catalysts and solid-state compounds, where other analytical methods may fail.

Investigating Chalcogenide Glasses and Amorphous Semiconductors

In the study of amorphous chalcogenide glasses for optics and electronics, enriched 125Te enables detailed NMR studies of short-range order that are impossible with natural abundance material [3]. The enhanced sensitivity allows researchers to probe the local coordination and next-nearest neighbor effects in these disordered solids, providing crucial data to link composition and processing to final material performance [1].

Precise Isotopic Labeling and Tracing in Environmental and Biological Studies

Where tellurium's fate and transport need to be traced with high precision, enriched 125Te serves as a stable, non-radioactive isotopic label. Its distinct mass allows for accurate quantification via mass spectrometry, enabling studies of tellurium metabolism or environmental migration without the regulatory and safety burdens of radioactive tracers [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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